molecular formula C5H7NO B3317917 Pent-4-ynamide CAS No. 98142-64-4

Pent-4-ynamide

Cat. No.: B3317917
CAS No.: 98142-64-4
M. Wt: 97.12 g/mol
InChI Key: KNEPBZMJMJUNQX-UHFFFAOYSA-N
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Description

Pent-4-ynamide is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPBZMJMJUNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pent-4-ynamide (CAS 98142-64-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Alkyne Handle for Bioconjugation and Medicinal Chemistry

Executive Summary

Pent-4-ynamide (CAS 98142-64-4) is a bifunctional small molecule featuring a terminal alkyne and a primary amide, separated by a two-carbon ethylene spacer.[1] This specific architecture makes it a critical building block in chemical biology and drug discovery . Unlike "ynamides" (where the alkyne is directly bonded to the nitrogen), this compound functions as a stable, sterically accessible "handle" for Click Chemistry (CuAAC). It serves as a robust linker for introducing alkyne functionality into drug scaffolds, enabling Activity-Based Protein Profiling (ABPP) and the synthesis of PROTACs (Proteolysis Targeting Chimeras). This guide details its physicochemical profile, synthesis, reactivity, and application protocols.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound is characterized by its stability relative to activated alkynes. Its primary amide group allows for hydrogen bonding interactions, while the terminal alkyne provides an orthogonal reactive site for bioorthogonal labeling.

Table 1: Physicochemical Properties

PropertyDataNote
CAS Number 98142-64-4
IUPAC Name This compoundAlso known as 4-Pentynamide
Structure

Terminal alkyne at C4
Molecular Formula

Molecular Weight 97.12 g/mol Fragment-like size
Physical State SolidCrystalline powder
Melting Point 108–112 °CTypical for small primary amides
Solubility DMSO, DMF, Methanol, WaterHigh polarity due to amide
pKa ~15 (Amide NH), ~25 (Alkyne CH)Alkyne proton is weakly acidic
LogP -0.4 (Predicted)Hydrophilic character

Nomenclature Alert: Do not confuse This compound with the functional class of "Ynamides" (


). In this compound, the alkyne is separated from the nitrogen by a carbon chain, rendering it chemically distinct and significantly more stable against hydrolysis than N-alkynyl amides.
Part 2: Synthetic Routes & Manufacturing[6]

The synthesis of this compound typically proceeds via the oxidation of 4-pentyn-1-ol to the corresponding acid, followed by amidation. The following workflow ensures high purity and yield.

Synthesis Workflow

Synthesis Start 4-Pentyn-1-ol (Precursor) Step1 Oxidation (Jones Reagent) Start->Step1 Inter 4-Pentynoic Acid Step1->Inter Step2 Activation (SOCl2 or Mixed Anhydride) Inter->Step2 Step3 Amidation (NH3/NH4OH) Step2->Step3 End This compound (Product) Step3->End

Figure 1: Synthetic pathway from commercially available 4-pentyn-1-ol to this compound.

Detailed Protocol: Amidation of 4-Pentynoic Acid

This protocol avoids the use of unstable acid chlorides by using a mixed anhydride method, which is milder and suitable for lab-scale preparation.

  • Activation: Dissolve 4-pentynoic acid (1.0 equiv) in anhydrous THF under nitrogen. Cool to -10°C.

  • Base Addition: Add N-methylmorpholine (1.1 equiv) followed by ethyl chloroformate (1.1 equiv) dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Amidation: Bubble anhydrous ammonia gas into the solution or add a concentrated solution of ammonium hydroxide (excess) while maintaining the temperature below 0°C.

  • Workup: Allow the mixture to warm to room temperature. Evaporate THF. Dissolve residue in EtOAc, wash with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes to obtain white crystals.

Part 3: Reactivity & Functionalization

This compound is primarily utilized for its terminal alkyne, which undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

1. Click Chemistry (CuAAC)

The terminal alkyne reacts with organic azides to form stable 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[2]

Mechanism of Action: The reaction is catalyzed by Cu(I), which coordinates to the alkyne, lowering the activation energy for the cycloaddition.

CuAAC Alkyne This compound (Alkyne) Complex1 Cu-Acetylide Complex Alkyne->Complex1 + Cu(I) Cu Cu(I) Catalyst Cycle Metallacycle Intermediate Complex1->Cycle + Azide Azide Target-Azide (R-N3) Product 1,2,3-Triazole Conjugate Cycle->Product Reductive Elimination Product->Cu Regenerates Catalyst

Figure 2: Catalytic cycle of the CuAAC reaction involving this compound.

Standard CuAAC Labeling Protocol

Use this protocol for conjugating this compound derivatives to azide-labeled proteins.

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Mix: In a microcentrifuge tube, combine:

    • Protein-Azide sample (

      
      , ~1 mg/mL)
      
    • This compound (

      
       of stock, final 100-200 
      
      
      
      )
    • CuSO4 (

      
      , 50 mM stock)
      
    • THPTA Ligand (

      
      , 100 mM stock) - Crucial for protecting protein from oxidative damage.
      
    • Sodium Ascorbate (

      
      , 100 mM stock) - Initiates reaction by reducing Cu(II) to Cu(I).
      
  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Quenching: Stop reaction by adding EDTA (10 mM final) or precipitating the protein.

2. Sonogashira Coupling

This compound can also undergo Palladium-catalyzed cross-coupling with aryl halides to generate internal alkynes. This is useful for extending the carbon skeleton in fragment-based drug discovery (FBDD).

  • Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , Aryl Iodide, DMF, 60°C.
Part 4: Applications in Drug Discovery[1][7]
1. Activity-Based Protein Profiling (ABPP)

This compound is often used as a "minimalist" linker. In ABPP, a drug pharmacophore is modified with this alkyne handle.

  • Workflow:

    • Incubate live cells with the Alkyne-Drug probe.

    • Lyse cells.

    • React lysate with Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment) via CuAAC.

    • Analyze via SDS-PAGE or Mass Spectrometry.

2. PROTAC Linker Design

The 5-carbon chain provides a short, semi-rigid spacer.

  • Utility: Connects an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand. The alkyne allows for late-stage "clicking" of the two moieties, facilitating rapid library generation of PROTACs with varying linker lengths.

Part 5: Handling, Stability & Safety[8][9]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.[3]

  • Stability: Stable solid. Avoid strong oxidizing agents.[4] The terminal alkyne is generally stable but can polymerize if exposed to radical initiators or excessive heat.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling the precursor acid chloride or ammonia.

References
  • Synthesis & Properties: PubChem Compound Summary for CID 15283656, this compound. National Center for Biotechnology Information (2025). Link[5]

  • Click Chemistry Protocol: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599 (2002). Link

  • ABPP Applications: Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546 (2004). Link

  • Safety Data: this compound Safety Data Sheet. BenchChem (2024). Link

Sources

Terminal alkyne amide structure and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to Terminal Alkyne Amide Structure and Reactivity

Introduction

Terminal alkyne amides are a fascinating and increasingly important class of organic molecules that occupy a unique niche at the intersection of structural rigidity and functional reactivity. Characterized by the presence of a carbon-carbon triple bond at the terminus of a carbon chain, directly or indirectly connected to an amide moiety, these compounds offer a powerful toolkit for researchers, scientists, and drug development professionals. The linear geometry of the alkyne imparts a defined spatial orientation, while the electronic properties of both the alkyne and the amide group provide multiple avenues for chemical transformation.[1] This guide provides a comprehensive exploration of the core principles governing the structure and reactivity of terminal alkyne amides, offering field-proven insights into their synthesis and application.

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and finding widespread use in pharmaceuticals and materials.[2] The incorporation of a terminal alkyne into an amide-containing scaffold introduces a versatile functional handle that can participate in a wide array of chemical reactions. This unique combination of functionalities has positioned terminal alkyne amides as valuable building blocks in medicinal chemistry for the construction of complex molecular architectures and in materials science for the development of novel polymers and functional materials.[1]

I. The Structural and Spectroscopic Landscape of Terminal Alkyne Amides

A thorough understanding of the structure and spectroscopic properties of terminal alkyne amides is paramount to predicting their behavior and designing synthetic strategies. The defining features of these molecules are the sp-hybridized carbons of the alkyne and the planar, resonance-stabilized amide group.

A. Molecular Geometry and Bonding

The carbon atoms of the triple bond in a terminal alkyne are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°.[3] This linearity imparts a rigid, rod-like character to the alkyne portion of the molecule.[4] The carbon-carbon triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making it an electron-rich region susceptible to a variety of chemical transformations.[3]

The amide functionality, in contrast, is characterized by a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization imparts a partial double bond character to the C-N bond, restricting rotation and influencing the overall conformation of the molecule. The interplay between the rigid alkyne and the planar amide group dictates the three-dimensional shape and potential intermolecular interactions of terminal alkyne amides.

B. Spectroscopic Signatures

The unique structural features of terminal alkyne amides give rise to characteristic signals in various spectroscopic analyses, which are indispensable for their identification and characterization.

Infrared (IR) Spectroscopy: Terminal alkynes exhibit two distinctive absorption bands in their IR spectra.[5] A sharp, strong C-H stretch typically appears in the region of 3330-3260 cm⁻¹.[5] The C≡C triple bond stretch is observed as a weak absorption between 2260 and 2100 cm⁻¹.[5] The presence of both of these peaks is a strong indicator of a terminal alkyne. The amide group also presents characteristic IR absorptions. The N-H stretch of a secondary amide appears as a single peak around 3300 cm⁻¹, while a primary amide shows two peaks.[6] The highly characteristic C=O stretch (Amide I band) is a strong absorption typically found between 1680 and 1630 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the acetylenic proton of a terminal alkyne is surprisingly shielded and resonates in the region of 2.0-3.0 ppm.[5][7] This shielding is a consequence of the magnetic anisotropy induced by the circulating π-electrons of the triple bond.[5] A key diagnostic feature is the long-range coupling (typically four-bond coupling, ⁴J) that can be observed between the acetylenic proton and protons on adjacent carbons.[7] In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne appear in the range of 65-90 ppm.[7] The amide carbonyl carbon is significantly deshielded and resonates further downfield, typically between 160 and 180 ppm.

Raman Spectroscopy: While the C≡C stretch in terminal alkynes is often a weak absorber in the IR, it gives rise to a strong and distinct signal in Raman spectroscopy.[8] This makes Raman spectroscopy a particularly sensitive technique for studying terminal alkynes, especially in biological systems where water absorption can obscure the alkyne region in IR spectra.[8][9]

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption/Chemical ShiftNotes
Infrared (IR) Terminal Alkyne C-H3330-3260 cm⁻¹ (strong, sharp)Diagnostic for terminal alkynes.[5]
Alkyne C≡C2260-2100 cm⁻¹ (weak to medium)Can be absent in symmetrical internal alkynes.[5]
Amide N-H~3300 cm⁻¹One peak for secondary amides, two for primary.[6]
Amide C=O1680-1630 cm⁻¹ (strong)The Amide I band.
¹H NMR Acetylenic H2.0-3.0 ppmShielded due to magnetic anisotropy.[5][7]
¹³C NMR Alkyne C≡C65-90 ppmCharacteristic region for sp-hybridized carbons.[7]
Amide C=O160-180 ppmDeshielded due to the electronegative oxygen.
Raman Alkyne C≡C2250-2000 cm⁻¹ (strong)A very sensitive detection method for alkynes.[8]

II. The Rich Reactivity of Terminal Alkyne Amides

The reactivity of terminal alkyne amides is a rich tapestry woven from the distinct chemical behaviors of the terminal alkyne and the amide group. This duality allows for a wide range of selective transformations.

A. Reactions at the Terminal Alkyne

The terminal alkyne is a hub of reactivity, primarily driven by the acidity of the acetylenic proton and the electron-rich nature of the triple bond.

1. Deprotonation and Acetylide Formation

The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons.[4] This enhanced acidity is due to the high s-character of the sp orbital, which stabilizes the resulting acetylide anion.

This acidity allows for the deprotonation of the terminal alkyne by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form a highly nucleophilic acetylide anion.[10] Weaker bases like sodium hydroxide are generally not strong enough to effect complete deprotonation.[11]

Experimental Protocol: General Procedure for Acetylide Formation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the terminal alkyne amide in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the solution to an appropriate temperature (typically -78 °C to 0 °C) using a cooling bath.

  • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes or NaNH₂) to the stirred solution of the alkyne.

  • Allow the reaction to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the acetylide anion.

  • The resulting solution of the acetylide can then be used directly in subsequent reactions.

The generated acetylide is a potent carbon nucleophile and a cornerstone of C-C bond formation in organic synthesis. It can readily participate in Sɴ2 reactions with primary alkyl halides to generate internal alkynes, a process known as alkylation.[12][13]

Acetylide_Formation_and_Alkylation Terminal_Alkyne_Amide R-C≡C-H Acetylide_Anion R-C≡C⁻ Na⁺ Terminal_Alkyne_Amide->Acetylide_Anion Deprotonation Strong_Base NaNH₂ or n-BuLi Internal_Alkyne_Amide R-C≡C-R' Acetylide_Anion->Internal_Alkyne_Amide Sɴ2 Alkylation Alkyl_Halide R'-X

Caption: Formation of a nucleophilic acetylide and subsequent alkylation.

2. Metal-Catalyzed Coupling Reactions

Terminal alkynes are key participants in a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with aryl, vinyl, and other alkyne partners.

  • Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[14][15][16] It is a highly reliable and versatile method for constructing arylalkynes and conjugated enynes.[15] The reaction is typically carried out under mild conditions in the presence of an amine base.[16] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final product.[17]

Sonogashira_Coupling cluster_reactants Reactants Terminal_Alkyne R-C≡C-H Coupled_Product R-C≡C-Ar Terminal_Alkyne->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->Coupled_Product Catalysts Pd(0) catalyst Cu(I) cocatalyst Amine Base

Caption: The Sonogashira cross-coupling reaction.

  • Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[18][19][20] The reaction typically uses a copper(I) salt, a base, and an oxidant, often molecular oxygen from the air.[18][20] The Hay modification utilizes a soluble copper-TMEDA complex, which allows for milder reaction conditions and greater versatility.[18][21]

3. Cycloaddition Reactions

The π-system of the alkyne can participate as a 2π component in various cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition, often referred to as "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions. Terminal alkyne amides are excellent substrates for these transformations.

B. Reactions Involving the Amide Group

The amide group, while generally stable, can also undergo specific transformations. The N-H proton can be deprotonated under strongly basic conditions, and the carbonyl oxygen can act as a Lewis base. However, the most significant reactivity often involves transformations that are facilitated by the presence of the neighboring alkyne.

III. Synthetic Methodologies for Terminal Alkyne Amides

A variety of synthetic strategies have been developed for the preparation of terminal alkyne amides, reflecting their importance as synthetic intermediates.

A. Amidation of Alkynyl Carboxylic Acids

One of the most direct methods for synthesizing terminal alkyne amides is the coupling of a terminal alkynyl carboxylic acid with an amine. This reaction typically employs standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other activating agents (e.g., HATU, HOBt), to facilitate the formation of the amide bond.

A palladium-catalyzed coupling reaction of alkynyl carboxylic acids and amines under a carbon monoxide atmosphere has also been reported as an effective method.[22]

B. Coupling of Terminal Alkynes with Amides

More recent methodologies have focused on the direct coupling of terminal alkynes with amides. For instance, a copper-catalyzed amidation of terminal alkynes has been developed, providing an efficient route to alkynyl amides.[22]

C. Multi-component Reactions

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. The aldehyde-alkyne-amine (A³) coupling reaction is a powerful MCR that produces propargylamines.[23] While not directly yielding terminal alkyne amides, the propargylamine products can be further functionalized to incorporate the amide moiety.

IV. Applications in Drug Discovery and Materials Science

The unique structural and reactive properties of terminal alkyne amides make them highly valuable in several scientific disciplines.

A. Medicinal Chemistry and Drug Development

In drug discovery, the terminal alkyne group serves as a versatile handle for lead optimization and the synthesis of complex molecular scaffolds.[1] It can be used to introduce rigidity, modulate solubility, and act as a bioisostere for other functional groups. The alkyne can also serve as a key reactive partner in "click" chemistry for the attachment of targeting ligands, fluorescent probes, or other functionalities.[1] Several marketed drugs contain a terminal alkyne moiety, highlighting its acceptance and utility in pharmaceutical design.[4][24]

B. Materials Science

In materials science, terminal alkyne amides are used as monomers for the synthesis of novel polymers. The rigidity of the alkyne can be exploited to create materials with defined structures and interesting electronic or optical properties. The ability of the alkyne to undergo polymerization or cross-linking reactions, such as Glaser-Hay coupling, allows for the creation of extended conjugated systems and cross-linked networks.

Conclusion

Terminal alkyne amides represent a powerful and versatile class of molecules for chemical synthesis and functional material design. Their unique combination of a rigid, reactive terminal alkyne and a stable, planar amide group provides a rich platform for chemical exploration. A deep understanding of their structure, spectroscopic properties, and reactivity is essential for harnessing their full potential. The continued development of novel synthetic methods and the exploration of their applications in drug discovery and materials science promise to further solidify the importance of terminal alkyne amides in the chemical sciences.

References

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  • Glaser coupling - Wikipedia. (n.d.). Retrieved from [Link]

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Unveiling the Functional Dichotomy: A Guide to Pent-4-ynamide and the Broader Ynamide Class

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides have emerged as exceptionally versatile building blocks in modern organic synthesis, prized for a unique balance of stability and reactivity that enables the construction of complex molecular architectures.[1][2] This guide delves into the nuanced yet critical differences between the general ynamide functional group (R-C≡C-NR'₂) and a specific, widely used derivative, pent-4-ynamide. While both share the core N-C≡C linkage, the presence of a terminal alkyne separated by a hydrocarbon spacer in this compound imparts a distinct reactivity profile, opening avenues for applications, particularly in bioconjugation and medicinal chemistry, that are inaccessible to internally substituted ynamides. This paper will explore the structural and electronic fundamentals of ynamides, provide a comparative analysis of their reactivity, present detailed experimental protocols, and discuss their differential applications in drug development and beyond.

The Ynamide Functional Group: A Primer on Stabilized Reactivity

The ynamide functional group is characterized by a nitrogen atom directly attached to an alkyne. This arrangement is electronically distinct from its more reactive and hydrolytically sensitive counterpart, the ynamine.[3][4] In an ynamide, the nitrogen atom is appended with an electron-withdrawing group (EWG), such as a carbonyl or sulfonyl group. This EWG delocalizes the nitrogen's lone pair, thereby attenuating its donation into the alkyne system.[3] This modulation is the key to their success, creating a "gold standard" for balancing the high reactivity of an electron-rich alkyne with the practical handling and stability required for complex, multi-step syntheses.[3][4]

The chemical properties of ynamides are largely defined by the polarization of the triple bond, making them powerful synthons for a vast array of chemical transformations.[1][5] Their utility has been demonstrated in numerous reaction classes, including:

  • Cycloadditions: Participating in [2+2], [4+2], and [2+2+2] cycloadditions to form diverse cyclic scaffolds.[1]

  • Rearrangements and Cycloisomerizations: Serving as precursors for complex polycyclic architectures through transition metal-catalyzed pathways.[1]

  • Hydro-heteroatom Additions: Undergoing addition of various nucleophiles, a reaction class heavily influenced by the electronic nature of the ynamide.[3][6]

  • Peptide Synthesis: Acting as racemization-free coupling reagents for amide bond formation.[7][8]

This compound: A Case Study in Terminal Alkyne Chemistry

This compound is a specific ynamide with the molecular formula C₅H₇NO.[9][10] Its structure features a primary amide at one end of a five-carbon chain and, crucially, a terminal alkyne at the other.[9] This terminal C-H bond on the alkyne is the defining feature that sets it apart from the broader class of internally substituted ynamides.

G cluster_0 General (Internal) Ynamide cluster_1 This compound (Terminal Ynamide) Y1 R'—C≡C—N(R'')—EWG P1 H—C≡C—CH₂—CH₂—C(=O)NH₂

Figure 1: Structural comparison of a general internal ynamide versus this compound.

The presence of the two-carbon (ethylene) spacer between the amide and the alkyne means the triple bond is electronically isolated from the direct conjugating influence of the nitrogen lone pair that defines a typical ynamide's reactivity. Instead, the alkyne in this compound behaves much like a standard terminal alkyne, while the molecule as a whole retains the amide functionality.

Comparative Analysis: Reactivity and Applications

The fundamental structural divergence—a terminal, insulated alkyne versus a directly conjugated internal alkyne—creates a clear bifurcation in reactivity and synthetic utility.

Electronic and Reactivity Differences

In a general ynamide, the nitrogen lone pair donation makes the α-carbon nucleophilic and the β-carbon electrophilic. This inherent polarization dictates the regioselectivity of many addition reactions.[3]

In this compound, the alkyne lacks this direct polarization. Its reactivity is instead dominated by the properties of a terminal alkyne:

  • Acidity of the Terminal Proton: The sp-hybridized C-H bond is weakly acidic and can be deprotonated by a suitable base to form a potent acetylide nucleophile.

  • Steric Accessibility: The unsubstituted terminus provides a sterically unhindered site for reactions.

This leads to a distinct set of accessible transformations. This compound is an ideal substrate for reactions that are impossible for internal ynamides, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction's specificity and high yield make this compound an invaluable tool for bioconjugation, such as protein labeling in living cells.[9]

G cluster_pent4ynamide This compound Reactivity cluster_ynamide General Ynamide Reactivity pent This compound triazole Triazole Product (Bioconjugation) pent->triazole Cu(I) Catalyst (CuAAC Click Chemistry) azide R-N₃ azide->triazole ynamide Internal Ynamide cycloadd Cycloadduct (N-Heterocycle Synthesis) ynamide->cycloadd Heat or Catalyst ([4+2] Cycloaddition) diene Diene diene->cycloadd G start Combine Amide, CuI, Ligand o2 Introduce Oxygen Atmosphere start->o2 solv Add Toluene & Stir o2->solv reagents Add Alkyne & Base solv->reagents react Stir at Room Temp (12-24h) reagents->react workup Dilute, Filter, Concentrate react->workup purify Column Chromatography workup->purify end Isolate Ynamide Product purify->end

Sources

Technical Guide: Stability Profiling of Terminal Alkyne Amides in Physiological Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terminal alkyne amides serve as the backbone for modern Activity-Based Protein Profiling (ABPP) and bio-orthogonal drug design. Their utility hinges on a paradox: they must be chemically inert ("bio-orthogonal") to endogenous nucleophiles at physiological pH (7.4) yet remain sterically and electronically available for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metabolic processing.

This guide provides a rigorous analysis of the physicochemical and metabolic stability of terminal alkyne amides. Contrary to concerns regarding hydrolysis, the primary stability risks at pH 7.4 are not hydrolytic but oxidative (metabolic) and electrophilic (if conjugated) . This document outlines the mechanistic basis of this stability and provides a validated LC-MS/MS protocol for quantifying half-life (


) in biological matrices.

Physicochemical Basis of Stability

To understand stability, we must decouple the Amide linkage from the Terminal Alkyne moiety.

The Amide Linkage (Thermodynamic Robustness)

At pH 7.4, the amide bond is kinetically stable against spontaneous hydrolysis. The resonance stabilization energy of the amide bond (approx. 20 kcal/mol) prevents nucleophilic attack by water or hydroxide ions under physiological conditions.

  • Half-life: In the absence of proteolytic enzymes (e.g., amidases), the half-life of a secondary amide at pH 7.4 is measured in years.

  • Risk Factor: Proximity to electron-withdrawing groups (EWGs) can accelerate hydrolysis, but simple propargyl amides remain stable.

The Terminal Alkyne (Bio-orthogonality)

The terminal alkyne (


) is the gold standard for bio-orthogonality because it is "invisible" to biological functional groups.
  • Acidity: The

    
     of the acetylenic proton is ~25.[1] At pH 7.4, it remains fully protonated and neutral, preventing it from acting as a nucleophile.
    
  • Hydration: Spontaneous hydration of the triple bond to a ketone (via enol tautomerization) is thermodynamically favorable but kinetically impossible at pH 7.4 without a transition metal catalyst (e.g.,

    
    , 
    
    
    
    ) or strong acid.
Critical Distinction: Inert vs. Activated

The structural connectivity defines the reactivity profile.

  • Propargyl Amides (

    
    ): STABLE.  The methylene spacer insulates the alkyne. It is bio-orthogonal.[2][3][4]
    
  • Propiolamides (

    
    ): REACTIVE.  The alkyne is conjugated to the carbonyl, creating a Michael acceptor. These will react with cysteine thiols at pH 7.4.
    

Diagram 1: Structural Stability Logic The following diagram illustrates the decision tree for determining the stability risk of an alkyne amide based on its electronic structure.

StabilityLogic Start Analyze Alkyne Amide Structure Linkage Is the Alkyne Conjugated to the Carbonyl? Start->Linkage Yes Yes (Propiolamide) Linkage->Yes No No (Propargyl Amide) Linkage->No Michael Michael Acceptor (Electrophilic) Yes->Michael CysReact Reacts with Cysteine/GSH (Unstable in Cell Lysate) Michael->CysReact Inert Bio-orthogonal Handle (Chemically Stable) No->Inert Metabolism Check Metabolic Stability (CYP450 Oxidation) Inert->Metabolism In vivo risk

Caption: Logical assessment of alkyne amide stability. Conjugation leads to electrophilic reactivity, while non-conjugated variants require metabolic screening.

Mechanisms of Degradation

While chemically stable in buffer (PBS), terminal alkyne amides face degradation risks in biological matrices (Plasma/Microsomes).

Enzymatic Hydrolysis (Amidase Activity)

While rare for simple linkers, plasma amidases can cleave the amide bond, separating the alkyne "tag" from the drug/probe. This results in a "false negative" in ABPP assays—the probe binds the target, but the handle is lost.

Oxidative Metabolism (The P450 Pathway)

The primary in vivo instability mechanism for terminal alkynes is oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).

  • Terminal Acetylene Oxidation: Oxidation of the terminal carbon yields an unstable intermediate (ketene or oxirene) which can lead to heme alkylation (mechanism-based inhibition) or cleavage.

  • 
    -Methylene Oxidation:  Hydroxylation at the propargyl position (
    
    
    
    ) can lead to fragmentation.

Diagram 2: Metabolic Degradation Pathways

MetabolicPathways Substrate Terminal Alkyne Amide (R-NH-CO-CH2-C≡CH) Amidase Plasma Amidases Substrate->Amidase CYP Cytochrome P450 (Oxidation) Substrate->CYP Stable Intact Probe (Ready for Click) Substrate->Stable pH 7.4 (PBS) Hydrolysis Amide Hydrolysis (Loss of Tag) Amidase->Hydrolysis Slow Oxidation Alkynyl Alcohol / Ketene CYP->Oxidation Primary Clearance Route

Caption: Degradation pathways. In PBS (green path), the compound is stable. In vivo, P450 oxidation (red path) is the dominant clearance mechanism.

Experimental Validation Protocol

This protocol validates the stability of an alkyne amide probe in physiological buffer (PBS) versus biological matrix (Plasma).

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Biological Matrix: Pooled Human/Mouse Plasma or Liver Microsomes (for metabolic stability).

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Spike Test Compound into PBS (pH 7.4) and Plasma to a final concentration of 1 µM .

    • Final DMSO content must be

      
       to avoid solvent effects.
      
  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints:

      
       min (and 24h for PBS).
      
  • Sampling & Quenching:

    • At each timepoint, transfer 50 µL of reaction mixture into 200 µL of Ice-cold Acetonitrile containing the Internal Standard.

    • Note: The acetonitrile precipitates plasma proteins and quenches enzymatic activity.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant for LC-MS injection.

  • Quantification:

    • Monitor the transition of the parent ion

      
      .
      
    • Calculate % Remaining relative to

      
      .
      
Data Analysis & Acceptance Criteria

Calculate the slope (


) of the natural log of % remaining vs. time.


Table 1: Stability Interpretation Guide

MetricPBS (pH 7.4)Plasma (Human)Interpretation
% Remaining (4h) > 95%> 85%Highly Stable. Ideal for ABPP/Click.
% Remaining (4h) 80-95%50-85%Moderate. Acceptable for acute dosing.
% Remaining (4h) < 80%< 50%Unstable. Check for hydrolysis or Michael addition.

Diagram 3: Stability Assay Workflow

Workflow Prep 1. Preparation Spike 1µM Cmpd into PBS & Plasma Incubate 2. Incubation 37°C, pH 7.4 Prep->Incubate Sample 3. Sampling (0, 30, 60, 120, 240 min) Incubate->Sample At Timepoints Quench 4. Quench Add Cold ACN + Internal Std Sample->Quench Stop Rxn Analyze 5. LC-MS/MS Quantify Parent Ion Quench->Analyze

Caption: Standard Operating Procedure (SOP) for determining in vitro stability of alkyne amides.

References

  • Bioorthogonal Chemistry Principles: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Amide Bond Stability: Wolfenden, R., et al. (1998). Affinities of transition state analogs for the active sites of hydrolases and the stability of the amide bond. Journal of the American Chemical Society. Link

  • Metabolic Oxidation of Alkynes: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry. Link

  • Stability Assay Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Terminal Alkyne Acidity & Reactivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

Methodological & Application

Application Note: Metabolic Labeling of Proteins using Alkyne-Tagged Amides (Fatty Acids & Amino Acids)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the metabolic labeling of the proteome using alkyne-functionalized precursors that result in amide-linked modifications. While "alkyne-tagged amides" is a broad chemical term, in the context of metabolic labeling and drug development, it refers to two distinct, high-value methodologies:

  • N-Myristoylation Profiling (Lipid-Amide Labeling): Using Alk-12 (12-azidododecanoic acid analog) to probe N-terminal myristoylation. Unlike palmitoylation (thioester), myristoylation forms a stable amide bond with N-terminal glycine residues.

  • BONCAT (Backbone-Amide Labeling): Using L-Homopropargylglycine (HPG) to replace methionine during translation, effectively tagging the polyamide backbone of newly synthesized proteins.

These methods utilize the cell's own biosynthetic machinery to incorporate a bioorthogonal handle (terminal alkyne) into the target proteins. Subsequent reaction with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for fluorescence imaging or biotin-streptavidin enrichment.

Scientific Principles & Mechanism

The Bioorthogonal Strategy

The core principle relies on the steric unobtrusiveness of the alkyne group. Enzymes such as N-myristoyltransferase (NMT) or Methionyl-tRNA synthetase (MetRS) tolerate these analogs due to their structural similarity to native substrates (Myristic acid and Methionine, respectively).

The "Amide" Distinction
  • N-Myristoylation (Alk-12): The 12-carbon alkyne fatty acid is converted to Alk-12-CoA and transferred to the N-terminal Glycine of a substrate protein, forming a permanent amide bond . This is critical for membrane localization and protein-protein interactions.

  • BONCAT (HPG): HPG mimics Methionine.[1][2] It is charged onto tRNA^Met and incorporated into the nascent polypeptide chain, forming the peptide amide backbone .

Workflow Visualization

The following diagram illustrates the parallel workflows for Lipid-Amide (Alk-12) and Backbone-Amide (HPG) labeling.

MetabolicLabeling cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Lysis & Reaction cluster_2 Step 3: Analysis Precursors Alkyne Precursors (Alk-12 or HPG) Cell Live Cells (Biosynthetic Machinery) Precursors->Cell Media Supplementation Incubation Incubation (4h - 18h) Cell->Incubation Lysis Lysate Cell Lysate (Alkyne-Proteins) Incubation->Lysate Lysis Reaction Covalent Conjugation (Triazole Formation) Lysate->Reaction ClickMix CuAAC Cocktail (Azide-Biotin + CuSO4 + THPTA) ClickMix->Reaction Catalysis Enrichment Streptavidin Pull-down Reaction->Enrichment Analysis Mass Spec / Western Blot Enrichment->Analysis

Caption: Workflow for metabolic incorporation of alkyne-tagged amides followed by CuAAC conjugation and proteomic analysis.

Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
Alk-12 12-alkyldodecanoic acid (DMSO stock)N-Myristoylation Probe (Lipid-Amide)
HPG L-Homopropargylglycine (Aq.[1][3][4] stock)Protein Synthesis Probe (Backbone-Amide)
Azide-Tag Biotin-PEG3-Azide or Azide-Fluor 488Reporter molecule
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineCu(I) stabilizing ligand (Prevents protein oxidation)
CuSO4 Copper(II) Sulfate (50 mM)Catalyst source
Ascorbate Sodium Ascorbate (100 mM, Fresh)Reducing agent (Cu(II)

Cu(I))
Protocol A: Metabolic Labeling (Cell Culture)

For N-Myristoylation (Alk-12):

  • Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Replace media with fatty-acid-free BSA media for 1 hour to deplete endogenous lipids.

  • Labeling: Add Alk-12 to the media at a final concentration of 25–50 µM .

    • Note: High concentrations (>100 µM) can be toxic or induce off-target incorporation.

  • Incubation: Incubate for 4–6 hours (rapid turnover) or 18 hours (steady state).

  • Harvest: Wash cells 2x with cold PBS. Harvest by scraping into lysis buffer (1% Triton X-100, 50 mM Tris pH 7.4, 150 mM NaCl, Protease Inhibitors).

For Protein Synthesis (HPG):

  • Depletion: Wash cells with PBS and incubate in Methionine-free media for 30 minutes.

  • Labeling: Add HPG (50 µM) to the media.[4]

  • Incubation: Incubate for 1–4 hours depending on translation rate of interest.

  • Harvest: Wash and lyse as above. Do not use EDTA in lysis buffer if downstream applications involve metal affinity, though it is fine for Click.

Protocol B: Click Chemistry (CuAAC)

Critical Step: The order of addition is paramount to prevent copper precipitation and ensure efficient labeling.

  • Adjust Lysate: Dilute lysate to 1–2 mg/mL protein concentration.

  • Prepare "Click Cocktail" (Master Mix):

    • Premix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 1 mM CuSO4 + 2 mM THPTA) before adding to the lysate. This forms the catalytic complex.

  • Reaction Assembly (Add in order):

    • Lysate (90 µL)

    • Azide-Tag (100 µM final)

    • CuSO4/THPTA Complex (1 mM Cu final)

    • Sodium Ascorbate (5 mM final) — Add last to initiate reaction.

  • Incubation: Rotate at Room Temperature for 1 hour .

  • Termination: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess reagents.

Data Analysis & Interpretation

Quantitative Profiling

When analyzing Mass Spectrometry data, look for the specific mass shift of the modified peptide.

ProbeModification SiteLinkage TypeChemical Stability
Alk-12 N-term GlycineAmide Stable (Resists Hydroxylamine)
Alk-16 CysteineThioesterLabile (Cleaved by Hydroxylamine)
HPG Methionine sitesAmide (Backbone)Stable

Validation Experiment (Hydroxylamine Treatment): To confirm your signal is from N-myristoylation (Amide) and not S-palmitoylation (Thioester) that might have occurred via metabolic interconversion:

  • Treat the lysate/blot with 1 M Hydroxylamine (pH 7.0) .

  • Result: Signal from Alk-12 (Amide) will remain. Signal from thioesters will vanish.

Pathway Visualization: The N-Myristoylation Cycle

Understanding the biological pathway ensures correct data interpretation.

Myristoylation Alk12 Alk-12 Fatty Acid CoA Alk-12-CoA (Activated Lipid) Alk12->CoA Acyl-CoA Synthetase MyrProtein N-Myristoylated Protein (Amide Bond Formed) CoA->MyrProtein NMT NMT Enzyme (N-Myristoyltransferase) NMT->MyrProtein Catalysis NascentProtein Nascent Protein (N-term Glycine) NascentProtein->MyrProtein Membrane Membrane Localization MyrProtein->Membrane Translocation

Caption: The enzymatic pathway of N-myristoylation, converting the alkyne-fatty acid into a stable amide-linked lipidation.

References

  • Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society.

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[2][5] Proceedings of the National Academy of Sciences. [4]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[6] Chemistry & Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition.

Sources

Application Note: Strategic Integration of Pent-4-ynamide Handles into Peptides for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of Pent-4-ynamide (derived from 4-pentynoic acid) into peptide backbones provides a robust, sterically accessible terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." Unlike internal alkynes or strained cyclooctynes, the this compound moiety offers a minimal structural footprint, maintaining peptide solubility and reducing aggregation during Solid Phase Peptide Synthesis (SPPS).

This guide details a high-fidelity workflow for:

  • Installation: Capping the N-terminus or Lysine side-chains with 4-pentynoic acid during SPPS.

  • Conjugation: A THPTA-stabilized CuAAC protocol optimized for biomolecular integrity.

  • Validation: QC metrics to ensure quantitative conversion.

Phase I: Synthesis of this compound Peptides (SPPS)

The formation of the this compound moiety is an amide-coupling reaction. While 4-pentynoic acid is structurally simple, its hydrophobicity can induce on-resin aggregation if not handled correctly.

Reagents & Materials[1][2][3][4][5]
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Alkyne Source: 4-Pentynoic acid (CAS: 5963-50-8).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide grade.

Coupling Protocol (N-Terminal Installation)

Rationale: We utilize HATU over HBTU for this specific coupling because the aliphatic chain of 4-pentynoic acid lacks the side-chain protection bulk of standard amino acids, which can occasionally lead to intermolecular hydrogen bonding (aggregation) on the resin. HATU ensures rapid acylation before aggregation occurs.

StepActionCritical Technical Note
1. Deprotection Remove N-terminal Fmoc (20% Piperidine/DMF, 2 x 5 min).Ensure positive UV signal or Kaiser test confirms free amine.
2. Activation Dissolve 4-Pentynoic acid (5 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10 eq) .Pre-activate for only 30-60 seconds. Extended activation can lead to ester hydrolysis.
3. Coupling Add activated solution to resin. Shake at RT for 45-60 min .The alkyne is stable; extended coupling times are safe if the sequence is difficult.
4. Washing Drain and wash with DMF (3x) and DCM (3x).[1]DCM shrinks the resin, preparing it for drying or cleavage.
5. QC Check Perform Kaiser Test (Ninhydrin).Must be colorless (no free amines). If blue, repeat coupling.
Cleavage & Deprotection

Warning: Terminal alkynes are generally stable in TFA, but they can be reduced by silanes if left for extended periods (>4 hours).

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Time: 2 hours maximum.

  • Precipitation: Cold Diethyl Ether.

Phase II: The Conjugation Protocol (CuAAC)

The success of conjugating a this compound peptide to an azide (e.g., Azide-Fluorophore, Azide-PEG-Drug) relies on maintaining the Oxidation State +1 of Copper (Cu(I)).

The THPTA Advantage: We strictly recommend using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA is water-soluble, preventing the precipitation of the catalyst complex and protecting the peptide from oxidative damage by Reactive Oxygen Species (ROS) generated by uncomplexed Copper.

Reagent Preparation
ComponentStock Conc.SolventStorage
Peptide-Alkyne 2 mMDMSO or H2O-20°C
Azide Partner 10 mMDMSO-20°C
CuSO4 20 mMH2ORT
THPTA Ligand 50 mMH2O-20°C
Na-Ascorbate 100 mMH2OFreshly Prepared
Step-by-Step Conjugation Workflow
  • Pre-Complexation (The "Catalyst Mix"):

    • In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

    • Why? This ensures all Cu ions are chelated before they encounter the ascorbate or peptide.

    • Example: 5 µL CuSO4 (20mM) + 10 µL THPTA (50mM) + 35 µL Water.

  • Reaction Assembly:

    • Into a 1.5 mL Eppendorf tube, add reagents in this exact order to prevent precipitation:

    • Buffer (PBS pH 7.4 or 100mM HEPES).

    • Peptide-Alkyne (Final conc: 50-100 µM).

    • Azide Partner (1.2 - 2.0 equivalents relative to peptide).

    • Catalyst Mix (Final Cu conc: 100-500 µM).

    • Sodium Ascorbate (Final conc: 2.5 - 5 mM).

  • Incubation:

    • Flush headspace with N2 (optional but recommended for sensitive peptides).

    • Incubate at Room Temperature for 30-60 minutes .

    • Protect from light if using fluorophores.

  • Quenching:

    • Add EDTA (final 10 mM) to chelate copper and stop the reaction before HPLC purification.

Visualizing the Workflow

Diagram 1: Synthesis and Conjugation Pathway

This flow illustrates the transformation from the raw resin-bound peptide to the final triazole conjugate.

Pentynamide_Conjugation Start Peptide-Resin (Free Amine) Intermediate This compound Peptide (Resin Bound) Start->Intermediate Amide Coupling (45 min) Reagent 4-Pentynoic Acid + HATU/DIPEA Reagent->Intermediate Cleavage TFA Cleavage (95% TFA, 2.5% TIS) Intermediate->Cleavage Deprotection Purified Purified Alkyne-Peptide (this compound) Cleavage->Purified HPLC & Lyophilization Final Peptide-Triazole Conjugate Purified->Final Click Conjugation Click CuAAC Reaction (Azide + Cu-THPTA) Click->Final

Caption: Workflow for installing the this compound handle and subsequent bioorthogonal conjugation.

Diagram 2: The THPTA-Stabilized Catalytic Cycle

This diagram highlights the critical role of the ligand in protecting the Copper(I) species, ensuring the reaction proceeds without degrading the peptide.

CuAAC_Cycle Cu2 Cu(II) Source (Inactive) Cu1_Free Cu(I)-Free (Unstable/Toxic) Cu2->Cu1_Free Reduction Asc Na-Ascorbate (Reductant) Asc->Cu1_Free Cu1_Ligand [Cu(I)-THPTA] Active Catalyst Cu1_Free->Cu1_Ligand Chelation (Prevents Oxidation) THPTA THPTA Ligand THPTA->Cu1_Ligand Product Triazole Product Cu1_Ligand->Product Catalysis Cycle Reactants This compound + Azide Reactants->Product Cycloaddition Product->Cu1_Ligand Regeneration

Caption: The THPTA ligand stabilizes Cu(I), preventing oxidation to Cu(II) and inhibiting ROS generation.

Quality Control & Troubleshooting

Mass Spectrometry Validation

Upon successful conjugation, the mass shift is calculated as the sum of the Peptide-Alkyne and the Azide.

  • Note: The "Click" reaction is an addition reaction. There is no loss of water or leaving groups.

  • Target Mass = MW(Peptide-Alkyne) + MW(Azide).

Common Failure Modes
ObservationRoot CauseCorrective Action
Solution turns brown/yellow Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylides.Increase THPTA concentration (up to 1:10 ratio). Degas buffers.
Peptide Precipitates This compound is hydrophobic; Azide is hydrophobic.Add 10-20% DMSO or DMF to the reaction buffer.
Incomplete Conversion Catalyst death (oxidation).Add a second bolus of Sodium Ascorbate (fresh) after 30 mins.
Blue Kaiser Test (Synthesis) Incomplete coupling of 4-pentynoic acid.Re-couple using HATU/HOAt for 1 hour.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Seminal paper on THPTA ligand utility).

  • BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry.

  • AxisPharm. (2024).[3] Alkyne-Azide Click Chemistry Protocol for ADCs.

  • Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.[4][5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper Catalyst Loading for Pent-4-ynamide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on Pent-4-ynamide substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired triazole product. What are the likely causes and how can I fix this?

A: Low or no product yield in a CuAAC reaction is a common issue that can stem from several factors, primarily related to the integrity of the catalytic system and the reagents.[1][2]

Potential Cause 1: Inactive Copper(I) Catalyst

The catalytically active species in the CuAAC reaction is Copper(I).[3] If the Cu(I) is oxidized to the inactive Cu(II) state, the reaction will not proceed.[4] This is a frequent issue, especially when working under aerobic conditions.

Solution:

  • Use a Reducing Agent: The most common method to maintain a high concentration of Cu(I) is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[2]

  • Degas Your Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas such as argon or nitrogen.[5]

  • Work Under an Inert Atmosphere: For particularly sensitive substrates or when aiming for very low catalyst loading, performing the reaction in a glovebox can provide the best protection against oxygen.[5]

Potential Cause 2: Catalyst Deactivation by Substrate or Impurities

Certain functional groups on your starting materials or impurities in your reagents can chelate with the copper catalyst, leading to its deactivation. For instance, biothiols are known to deactivate copper catalysts in biological settings.[1]

Solution:

  • Purify Your Reagents: Ensure the purity of your this compound, azide, and solvents.[2] Impurities can interfere with the catalytic cycle.

  • Increase Catalyst Loading: As a straightforward approach, a modest increase in the copper catalyst concentration can sometimes overcome the effects of inhibitory impurities.

  • Consider a Ligand: A suitable ligand can protect the copper catalyst from deactivating interactions.

Potential Cause 3: Suboptimal Reagent Stoichiometry

An incorrect ratio of azide to alkyne can lead to incomplete conversion.

Solution:

  • Optimize the Azide:Alkyne Ratio: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1 to 2-fold) of one of the components (often the more accessible one) can drive the reaction to completion.[2]

Problem 2: Slow Reaction Rate

Q: My reaction is proceeding, but it is very slow. How can I increase the reaction rate?

A: A slow reaction rate can be frustrating, but there are several effective strategies to accelerate the CuAAC reaction.

Potential Cause 1: Insufficient Catalyst Activity

The intrinsic activity of the "naked" copper catalyst may not be sufficient for your specific substrates.

Solution:

  • Introduce a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can significantly accelerate the reaction.[5][6] These ligands stabilize the Cu(I) oxidation state and prevent the formation of unreactive copper aggregates.[7][8] The absence of a ligand can lead to a reduction in the observed reaction rate.[9]

  • Optimize Ligand:Copper Ratio: The ratio of ligand to copper is critical. A 1:1 to 5:1 ligand-to-copper ratio is a good starting point for optimization.[2] However, be aware that in some solvent systems, an excess of a strongly chelating ligand can be inhibitory.[10]

Potential Cause 2: Poor Catalyst or Reagent Solubility

If the catalyst or reactants are not well-solubilized, the reaction will be slow due to the limited availability of the reactants in the solution phase.

Solution:

  • Solvent Screening: The CuAAC reaction is compatible with a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[5][11] Water is often an excellent choice, especially for bioconjugation, and can accelerate the reaction.[3] For organic-soluble substrates, polar aprotic solvents like DMSO and DMF are often effective.

  • Use a Co-solvent: A mixture of solvents, such as t-BuOH/water, can improve the solubility of both polar and non-polar reactants.[6]

Potential Cause 3: Low Reaction Temperature

While many CuAAC reactions proceed readily at room temperature, some sterically hindered substrates may require more energy to react.

Solution:

  • Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with caution, as it can also promote side reactions.

Problem 3: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as the Glaser coupling.

Potential Cause: Oxidative Homocoupling of the Alkyne

This side reaction is promoted by the presence of Cu(II) and oxygen.

Solution:

  • Ensure a Reducing Environment: Use an adequate excess of sodium ascorbate to maintain the copper in the Cu(I) state and scavenge any oxygen present.[3][6]

  • Degas Solvents Thoroughly: As mentioned previously, removing dissolved oxygen is crucial to prevent this side reaction.[5]

  • Proper Order of Reagent Addition: A generally recommended procedure is to first premix the Cu(II) salt with the stabilizing ligand, add this to the solution of the azide and alkyne, and finally initiate the reaction by adding the reducing agent.[5][12] This ensures the formation of the copper-ligand complex before the reduction to Cu(I).

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst loading to start with?

A1: A good starting point for catalyst loading is typically in the range of 1-5 mol% of the limiting reagent. For bioconjugation applications, copper concentrations are often in the micromolar range, typically between 50 and 100 µM.[12] In some cases, with highly efficient catalytic systems, loadings as low as 25-50 ppm can be achieved, though this may require longer reaction times or elevated temperatures.[13]

Q2: Which copper source should I use?

A2: The most convenient and widely used method is the in situ generation of Cu(I) from a Cu(II) precursor, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[3][6] This approach is generally reliable and avoids the need to handle potentially unstable Cu(I) salts. Other sources include Cu(I) salts like CuI or CuBr, or even metallic copper.[6]

Q3: Are ligands always necessary for this compound click reactions?

A3: While not strictly essential in all cases, the use of a copper-stabilizing ligand is highly recommended.[6] Ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, increase the catalyst's solubility, and can significantly accelerate the reaction rate.[5][7][8] For reactions in aqueous media, water-soluble ligands like THPTA are particularly beneficial.[5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can have a profound impact on the reaction rate and outcome.[5] Solvents that promote ligand exchange, such as water and alcohols, are often preferred over apolar organic solvents which can promote the aggregation of copper species into unreactive forms.[7] However, the optimal solvent will depend on the solubility of your specific this compound and azide. It is often beneficial to screen a few different solvent systems. The use of environmentally friendly solvents like glycerol is also a growing area of interest.[14] It's important to avoid acetonitrile, as its strong coordinating ability with Cu(I) can inhibit the reaction.[11]

Q5: What is the underlying mechanism of the CuAAC reaction?

A5: The copper-catalyzed azide-alkyne cycloaddition is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition.[15] Instead, it proceeds through a multi-step mechanism involving copper acetylide intermediates.[7] While the exact mechanism can be complex and may involve mono- or dinuclear copper species, a generally accepted pathway involves the formation of a copper(I) acetylide, which then reacts with the azide.[8][11] This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the catalyst.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Copper Catalyst Loading

ApplicationCopper SourceLigandTypical Copper ConcentrationTypical Ligand:Copper Ratio
General Organic SynthesisCuSO₄ / Na-AscorbateTBTA1-5 mol%1:1 to 2:1
Bioconjugation (Aqueous)CuSO₄ / Na-AscorbateTHPTA50-100 µM5:1 or higher
High Concentration ReactionsCu(I) salt (e.g., CuI)Amine base0.5-2 mol%N/A

Table 2: Influence of Solvents on CuAAC Reactions

SolventPropertiesRecommendations
WaterHighly polar, protic. Often accelerates the reaction.Excellent for bioconjugation and water-soluble substrates.
DMSO, DMFPolar, aprotic. Good for a wide range of organic substrates.Use in mixtures with water or as the primary solvent.
t-BuOH/WaterCo-solvent system.Good for substrates with mixed polarity.
AcetonitrilePolar, aprotic.Avoid. Strongly coordinates to Cu(I) and can inhibit catalysis.[11]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Copper Catalyst Loading

This protocol provides a starting point for a typical CuAAC reaction with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your this compound in a suitable solvent (e.g., DMSO or a t-BuOH/water mixture).

    • Prepare a stock solution of your azide partner at the same concentration.

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA in water or TBTA in DMSO) at a concentration to achieve the desired ligand:copper ratio.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution.

    • Add the azide solution.

    • If using a ligand, add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

    • Once the reaction is complete, quench the reaction (e.g., by adding EDTA to chelate the copper).

    • Extract the product with an appropriate organic solvent.

    • Purify the product by column chromatography if necessary.

Protocol 2: Troubleshooting Low Yield - A Systematic Approach

  • Verify Reagent Integrity:

    • Confirm the purity of your this compound and azide by NMR or another suitable technique.

    • Always use freshly prepared sodium ascorbate solution.

  • Optimize Catalyst System:

    • Run a control reaction with a known good substrate pair to ensure your catalyst system is active.

    • Increase Catalyst Loading: Systematically increase the CuSO₄ and sodium ascorbate concentration in increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%).

    • Introduce a Ligand: If not already using one, add a ligand like THPTA (for aqueous systems) or TBTA. Optimize the ligand:copper ratio (e.g., 1:1, 2:1, 5:1).

  • Optimize Reaction Conditions:

    • Solvent Screening: Set up parallel reactions in different solvent systems (e.g., DMSO, DMF, t-BuOH/water, neat water).

    • Temperature Variation: If the reaction is slow at room temperature, try gentle heating (e.g., 40-50 °C).

Visualizations

CuAAC_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Catalyst Generation Cu(I)L Cu(I)-Ligand Complex Cu_Acetylide Copper(I) Acetylide Cu(I)L->Cu_Acetylide + Alkyne Alkyne This compound Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Substrate Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu(I)L + H+ Product Triazole Product Triazolide->Product Cu(II) Cu(II)SO4 Cu(I)L_gen Cu(I)-Ligand Complex Cu(II)->Cu(I)L_gen + Ascorbate + Ligand Ascorbate Sodium Ascorbate

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low Yield in CuAAC Reaction Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Catalyst_Solution Add fresh reducing agent (Na-Ascorbate). Degas solvents. Use a stabilizing ligand. Check_Catalyst->Catalyst_Solution No Check_Reagents Are Reagents Pure and Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Catalyst_Solution->Check_Reagents Reagent_Solution Use high-purity reagents. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Check_Reagents->Reagent_Solution No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagent_Solution->Check_Conditions Condition_Solution Optimize ligand:copper ratio. Screen different solvents and pH. Adjust temperature and reaction time. Check_Conditions->Condition_Solution No Success Improved Yield Check_Conditions->Success Yes Condition_Solution->Success

Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics - ACS Publications. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. [Link]

  • Copper-catalyzed click reaction on/in live cells. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). Chemical Reviews - ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (n.d.). ACS Omega. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (n.d.). MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC - NIH. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Preventing Oxidative Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppression of Glaser/Hay Homocoupling in Terminal Alkyne Workflows Ticket Type: Advanced Troubleshooting & Method Optimization Audience: Senior Chemists, Process Development Scientists

Diagnostic & Triage

Before altering your entire protocol, confirm that oxidative homocoupling (dimerization) is the primary failure mode. Use the following decision matrix to diagnose your reaction mixture.

Interactive Troubleshooting Flowchart

(Visualizing the decision logic for rapid diagnosis)

Troubleshooting Start Symptom: Low Yield / Unknown Impurity CheckLCMS Analyze Crude by LCMS/GCMS Start->CheckLCMS IsDimer Is Mass = 2 x Alkyne - 2H? CheckLCMS->IsDimer DimerYes Yes: Oxidative Homocoupling IsDimer->DimerYes Confirmed DimerNo No: Check Hydrodehalogenation or Oligomerization IsDimer->DimerNo Negative CheckColor Check Reaction Color DimerYes->CheckColor ColorBlue Blue/Green Hue CheckColor->ColorBlue Visible ColorYellow Yellow/Orange/Black CheckColor->ColorYellow Visible SolBlue Diagnosis: O2 Leak (Cu oxidized) ColorBlue->SolBlue SolYellow Diagnosis: Kinetic Competition ColorYellow->SolYellow

Caption: Figure 1. Diagnostic logic to distinguish oxidative homocoupling from other failure modes based on mass spectrometry and visual cues.

The Core Mechanism: The "Bifurcation Point"

To prevent homocoupling, you must understand where the reaction pathway splits. The critical node is the Copper(I) Acetylide species.

  • Path A (Desired): Transmetallation to Palladium (Cross-Coupling).

  • Path B (Parasitic): Oxidation by

    
     to Cu(II), leading to radical dimerization (Glaser/Hay).
    

Key Insight: Path B is second-order with respect to the alkyne and requires an oxidant. Path A is generally zero-order in alkyne (depending on the rate-limiting step) but requires active Pd(II).

Mechanistic Pathway Diagram

Mechanism Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu(I)-Acetylide (Critical Intermediate) Alkyne->CuAcetylide CuI Cu(I) Catalyst CuI->CuAcetylide Base Base Base->CuAcetylide Transmetal Transmetallation CuAcetylide->Transmetal Path A (Inert) Oxidation Oxidation to Cu(II) CuAcetylide->Oxidation Path B (Leak) PdArX Pd(II)-Ar-X PdArX->Transmetal Product Sonogashira Product (R-C≡C-Ar) Transmetal->Product Oxygen Oxygen (O2) Oxygen->Oxidation Dimer Glaser Dimer (R-C≡C-C≡C-R) Oxidation->Dimer

Caption: Figure 2. The "Bifurcation Point." Success depends on accelerating Path A (Green) while completely blocking Path B (Red).

Protocol Optimization Modules

Select the module below that best fits your constraints.

Module A: The "Zero-Tolerance" Deoxygenation (Standard)

Use when: You must use Copper, and the substrate is valuable.

The "Balloon" Fallacy: A balloon of Argon is insufficient for sensitive kinetics. Oxygen diffuses through rubber septa and tubing.

Protocol:

  • Freeze-Pump-Thaw (FPT): Perform 3 cycles.

    • Freeze mixture in liquid

      
      .
      
    • Pump (vacuum) for 10–15 mins.

    • Thaw in warm water.

    • Backfill with Argon.[1]

  • System Check (Self-Validating):

    • Observe the catalyst mixture.[2][3][4][5][6]

    • Pass: Color remains yellow/tan/clear (Cu(I)).

    • Fail: Color turns green or blue (Cu(II)). Abort and re-degas.

Module B: Kinetic Suppression (Slow Addition)

Use when: You cannot completely exclude trace oxygen or are scaling up.

Logic: Homocoupling is bimolecular (Rate


). Cross-coupling is often effectively first-order in alkyne or limited by Transmetallation. Keeping 

low suppresses the squared term (homocoupling) significantly more than the linear term.

Protocol:

  • Dissolve the Aryl Halide and catalysts in the reaction vessel.

  • Load the terminal alkyne into a gas-tight syringe.

  • Calculated Addition: Set syringe pump to add the alkyne over 2–4 hours.

    • Target: Maintain steady-state concentration

      
      .
      
Module C: The Reductive Safety Net

Use when: Working with aqueous solvents or biological substrates (Bioconjugation).

Logic: If trace


 generates Cu(II), a reductant immediately reverts it to Cu(I) before it can induce dimerization.

Recommended Additives:

Additive Loading Context
Sodium Ascorbate 10–20 mol% Aqueous/Alcoholic solvents (Click/Sonogashira)
H2 Gas (Diluted) Balloon (w/ Ar) Organic solvents; reduces homocoupling to <2% [1]

| Trakis(acetonitrile)Cu(I)PF6 | Stoichiometric | Use as catalyst source; more oxidation resistant than CuI |

Module D: Copper-Free Sonogashira

Use when: Homocoupling is persistent despite deoxygenation.

Logic: Remove the bifurcation point entirely. Without Copper, the Cu-acetylide cannot form, and Glaser coupling is mechanistically impossible.

Protocol:

  • Catalyst: Use

    
     (2–5 mol%) or 
    
    
    
    .
  • Base: Switch to Pyrrolidine or Piperidine (act as both base and ligand).

    • Note: Inorganic bases (

      
      ) often require higher temperatures in Cu-free modes.
      
  • Temperature: Increase to 60–80°C (activation energy for direct Carbopalladation is higher).

Comparative Data: Strategy Efficacy

The following table summarizes expected impurity levels based on the strategy employed.

StrategyTypical Homocoupling %ComplexityCost
Standard (Balloon Ar) 5–15%LowLow
Freeze-Pump-Thaw < 2%HighLow
Slow Addition < 5%MediumMedium (Pump)
Reductant (Ascorbate) < 1%LowLow
Copper-Free 0% (Not detectable)MediumHigh (Pd load)

FAQ & Troubleshooting

Q: My reaction mixture turned green immediately upon adding the alkyne. Why? A: This is the "Copper Check." Your system contained dissolved oxygen.[1] The alkyne formed Cu-acetylide, which immediately oxidized to Cu(II) (Green/Blue).

  • Fix: Do not proceed. The homocoupling reaction is already faster than your cross-coupling. Quench, purify the alkyne, and restart with FPT (Module A).

Q: Can I use TMS-protected alkynes to prevent this? A: Yes. This is a "Masking" strategy.

  • Method: Use TMS-acetylene.[3] Perform in situ deprotection (using TBAF or carbonate base) slowly. This mimics the "Slow Addition" (Module B) chemically by releasing the free alkyne at a controlled rate, keeping its concentration low.

Q: I am doing a "Click" reaction (CuAAC), not Sonogashira, but still see dimers. Same fix? A: Yes. The mechanism is identical (Cu-acetylide oxidation). In CuAAC, adding Sodium Ascorbate is the standard solution (Module C) because these reactions are often tolerant of water/alcohol where ascorbate is soluble.

Q: Does the choice of base affect homocoupling? A: Yes. Strong amine bases (e.g., Diethylamine) can accelerate homocoupling if


 is present.
  • Optimization: Switch to inorganic bases like

    
     or 
    
    
    
    in polar aprotic solvents (DMF/DMSO). These often favor the cross-coupling cycle over the oxidative dimerization cycle [2].

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Source: ResearchGate.[2] URL:[Link]

  • Copper‐Catalyzed Oxidative Cross‐Coupling of Electron‐Deficient Polyfluorophenylboronate Esters with Terminal Alkynes. Source: PubMed Central (PMC). URL:[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis. Source: ResearchGate.[2] URL:[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.[3] URL:[Link]

Sources

Troubleshooting low yields in Pent-4-ynamide cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Pent-4-ynamide Cycloadditions Ticket ID: #CYC-P4Y-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Substrate Analysis & Executive Summary

Substrate Profile: this compound (


)
Reaction Class:  Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Common Failure Mode:  Catalyst Deactivation via Amide Chelation & Oxidative Homocoupling.

Executive Summary: Pent-4-ynamides present a unique challenge in "Click" chemistry (CuAAC). While the terminal alkyne is sterically accessible, the proximal amide functionality (


 linker) acts as a competitive chelator for the Copper(I) catalyst. This often results in "stalled" reactions where the catalyst is sequestered in a non-productive cycle or oxidized rapidly to Cu(II) before the triazole cycle completes. Furthermore, the polarity of the amide often necessitates polar solvents, which can exacerbate oxygen solubility and lead to Glaser homocoupling byproducts.

This guide moves beyond generic "add more copper" advice. We focus on Ligand Architecture , Oxidation State Management , and Thermodynamic Solubility to restore quantitative yields.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic tree to diagnose the specific failure mode of your reaction.

TroubleshootingLogic Start START: Low Yield Observed CheckColor Q1: Reaction Color? Start->CheckColor GreenBlue Green/Blue Solution CheckColor->GreenBlue Yes YellowClear Yellow/Clear Solution CheckColor->YellowClear No DiagOxidation DIAGNOSIS: Catalyst Oxidation Cu(I) -> Cu(II) GreenBlue->DiagOxidation CheckTLC Q2: TLC/LCMS Profile? YellowClear->CheckTLC DimerSpot New Spot (Non-Polar) CheckTLC->DimerSpot Bis-alkyne present NoRxn Only Starting Material CheckTLC->NoRxn Stalled Streak Streaking/Precipitate CheckTLC->Streak Insoluble DiagGlaser DIAGNOSIS: Glaser Coupling (O2 Contamination) DimerSpot->DiagGlaser DiagChelation DIAGNOSIS: Amide Chelation (Ligand Failure) NoRxn->DiagChelation DiagAgg DIAGNOSIS: Aggregation (Solvent Mismatch) Streak->DiagAgg

Figure 1: Diagnostic Logic Tree for this compound Cycloaddition Failures. Follow the path based on visual and chromatographic evidence to identify the root cause.

Technical Troubleshooting Guides (Q&A)

Category 1: Catalyst Deactivation (The Chelation Problem)

Q: My reaction starts but stalls after 15 minutes. Adding more CuSO4 doesn't help. Why?

A: You are likely experiencing Amide-Assisted Catalyst Poisoning . The this compound structure places a carbonyl oxygen and an amide nitrogen in proximity to the copper center. Without a strong protecting ligand, the amide group coordinates to the Cu(I), removing it from the catalytic cycle or facilitating its oxidation to inactive Cu(II).

The Fix: Ligand Switching (TBTA vs. THPTA/BTTAA) Standard TBTA ligands are often insufficient for amide-rich substrates because they lack the water solubility and steric bulk to fully out-compete the substrate's amide group.

LigandSuitability for AmidesSolubilityRecommendation
TBTA LowOrganic Only (DMSO/tBuOH)Avoid for this substrate. Poor protection against oxidation in polar media.
THPTA HighWater/Alcohol/DMSOPreferred. Water-soluble; forms a robust cage around Cu(I) that blocks amide interference.
BTTAA Very HighWater/AlcoholBest for Biologicals. Superior kinetics; protects Cu(I) even at low concentrations (<50 µM).

Protocol Adjustment: Switch to THPTA or BTTAA . Maintain a Ligand:Cu ratio of 5:1 (standard is 1:1 or 2:1, but amides require higher shielding).

Category 2: Side Reactions (Glaser Coupling)[1]

Q: I see a major byproduct that is non-polar and lacks the azide. What is it?

A: This is the Glaser Homocoupling Product (di-yne). Pent-4-ynamides are prone to this when oxygen is present. The terminal alkyne reacts with itself:



This consumes your starting material and depletes the Cu(I) catalyst by oxidizing it to Cu(II).

The Fix: Rigorous Deoxygenation & Ascorbate Loading

  • Degas Solvents: Sparging with Argon for 15 minutes is mandatory. Do not rely on simple sonication.

  • Increase Reductant: Increase Sodium Ascorbate loading to 5 equivalents relative to Copper. This ensures any oxidized Cu(II) is immediately reduced back to active Cu(I).

  • Inert Atmosphere: Perform the reaction in a sealed vial under Argon/Nitrogen.

Category 3: Solubility & Aggregation

Q: My reaction mixture is cloudy, and yields are <20%.

A: Pent-4-ynamides possess a "schizophrenic" solubility profile. The amide is polar (H-bond donor), while the alkyne and alkyl chain are lipophilic. In pure water or pure toluene, the molecules may form micelles or aggregates , hiding the reactive alkyne inside the core, inaccessible to the catalyst.

The Fix: The "Universal" Solvent Mix Use a ternary solvent system that disrupts hydrogen bonding while solubilizing the organic chain.

  • Recommended Mix: DMSO : tBuOH : Water (1 : 4 : 1)

  • Why? DMSO breaks amide H-bonds; tBuOH solubilizes the alkyne; Water is required for the Sodium Ascorbate and optimal Cu-Ligand geometry.

The "Gold Standard" Protocol

Use this protocol to restart failed reactions. It incorporates all fixes described above.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Azide Partner: (1.1 equiv)

  • Catalyst Source: CuSO4[1][2][3]·5H2O (5 mol%)

  • Ligand: THPTA (25 mol%) — Note the 5:1 Ligand:Cu ratio.

  • Reductant: Sodium Ascorbate (freshly prepared 1M stock in water) (20 mol%)

Step-by-Step Workflow:

  • Solvent Prep: Prepare a mixture of DMSO/tBuOH/Water (1:4:1). Sparge with Argon for 15 minutes.

  • Substrate Dissolution: Dissolve the this compound and the Azide in the degassed solvent mixture in a reaction vial.

  • Catalyst Pre-Complexation (CRITICAL):

    • In a separate small tube, mix the CuSO4 solution and the THPTA ligand solution.

    • Wait 5 minutes. The solution should be clear blue. This ensures the Cu is "wrapped" by the ligand before it touches the interfering amide substrate.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction vial.

    • Add the Sodium Ascorbate solution last. The mixture should turn colorless or pale yellow (indicating active Cu(I)).

  • Incubation: Seal under Argon. Stir at room temperature for 4–16 hours.

    • Rescue Tip: If the solution turns green (Cu(II)) before completion, add another 10 mol% of Sodium Ascorbate.

Advanced Mechanism Visualization

Understanding why the ligand matters is key to trusting the protocol.

Mechanism cluster_0 Scenario A: Poor Ligand (TBTA) or No Ligand cluster_1 Scenario B: Strong Ligand (THPTA) Cu_Free Cu(I) Inactive Inactive Complex (Cu-Amide Chelate) Cu_Free->Inactive Chelation Amide Amide Substrate (Chelator) Oxidation Rapid Oxidation to Cu(II) Inactive->Oxidation O2 Attack Cu_Ligand Cu(I)-THPTA (Protected) ActiveCat Active Catalytic Cycle Cu_Ligand->ActiveCat Displaces Amide Alkyne Alkyne (Substrate) ActiveCat->Cu_Ligand Regeneration Product Triazole Product ActiveCat->Product Cycloaddition

Figure 2: Mechanistic comparison between unshielded copper (susceptible to amide chelation) and THPTA-shielded copper (catalytically active).

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Finn, M. G., et al. (2012). "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Bioconjugate Chemistry. (Comparison of TBTA, THPTA, and BTTAA ligands).

  • BroadPharm. (2022).[2] "Protocol for Azide-Alkyne Click Chemistry: Ligand Selection Guide." BroadPharm Technical Protocols.

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Original description of oxidative homocoupling).

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Technical Data Sheet.

Sources

Validation & Comparative

A Comparative Guide to the Reaction Kinetics of Pent-4-ynamide and Propargyl Amide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, materials science, and drug development, the choice of reagents is paramount to the success of synthetic endeavors. Among the plethora of functional groups available, terminal alkynes stand out for their versatility, particularly in "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne additions. This guide provides an in-depth comparison of the reaction kinetics of two commonly utilized alkyne-containing building blocks: pent-4-ynamide and propargyl amide. By understanding their intrinsic reactivity, researchers can make more informed decisions in the design and execution of their experiments.

Structural and Electronic Distinctions

At first glance, this compound and propargyl amide appear to be simple isomeric structures. However, the seemingly minor difference in the placement of the amide functionality relative to the alkyne has profound implications for their electronic properties and, consequently, their reaction kinetics.

This compound is classified as an ynamide. In ynamides, the nitrogen atom of the amide is directly attached to the alkyne. This direct conjugation leads to a strong polarization of the carbon-carbon triple bond, with the nitrogen atom donating electron density and inducing a significant dipole moment.[1][2] This polarization renders the β-carbon nucleophilic and the α-carbon electrophilic.[1]

Propargyl amide , on the other hand, possesses a methylene (-CH2-) spacer between the amide group and the alkyne. This insulating methylene unit largely decouples the amide from the alkyne electronically. As a result, the electronic environment of the alkyne in propargyl amide is more akin to that of a simple terminal alkyne, with its reactivity primarily governed by the inherent properties of the C-C triple bond and steric factors.

G cluster_0 This compound (Ynamide) cluster_1 Propargyl Amide p4y_N N p4y_C1 C p4y_N->p4y_C1 p4y_CO C=O p4y_N->p4y_CO p4y_R_N R' p4y_N->p4y_R_N p4y_C2 C p4y_C1->p4y_C2 p4y_H H p4y_C2->p4y_H p4y_R R p4y_CO->p4y_R p4y_note Direct conjugation of N to alkyne polarizes the triple bond. pa_N N pa_CO C=O pa_N->pa_CO pa_R_N R' pa_N->pa_R_N pa_CH2 CH₂ pa_N->pa_CH2 pa_R R pa_CO->pa_R pa_C1 C pa_CH2->pa_C1 pa_C2 C pa_C1->pa_C2 pa_H H pa_C2->pa_H pa_note Methylene spacer isolates alkyne from amide's electronic effects.

Caption: Structural comparison of this compound and Propargyl Amide.

Comparative Reaction Kinetics

Direct, side-by-side quantitative kinetic data for this compound and propargyl amide in various reactions is scarce in the literature. However, based on the well-established principles of alkyne reactivity, a qualitative and semi-quantitative comparison can be made. The reactivity of terminal alkynes is influenced by both electronic and steric factors.[3][4][5][6]

Reaction TypeThis compound (Ynamide)Propargyl AmideRationale
CuAAC Generally expected to be less reactive Generally expected to be more reactive The electron-donating nature of the nitrogen in ynamides increases the electron density of the alkyne, which can disfavor the interaction with the electron-rich copper acetylide intermediate. Propargyl amides, with their more "neutral" alkyne, are excellent substrates for CuAAC.[7]
Thiol-Yne Expected to be more reactive Expected to be less reactive The polarized nature of the ynamide triple bond can facilitate the initial radical addition. The stability of the resulting vinyl radical intermediate is a key factor in determining the reaction rate.[8][9]
Deprotonation More difficult to deprotonateEasier to deprotonateThe electron-donating nitrogen atom in the ynamide reduces the acidity of the terminal alkyne proton.

Expert Insights: The choice between these two amides should be guided by the specific reaction chemistry. For CuAAC, where a robust and rapid reaction is often desired, propargyl amide is generally the superior choice.[7] Conversely, for reactions that can leverage the unique electronic properties of ynamides, such as certain cycloadditions or nucleophilic additions, this compound may offer advantages in terms of reactivity and regioselectivity.[1]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for a typical CuAAC reaction. The choice of ligand, solvent, and copper source can significantly impact reaction efficiency and should be optimized for specific substrates.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dissolve azide (1.0 eq) and alkyne (1.0-1.2 eq) in solvent (e.g., tBuOH/H₂O 1:1). react1 Add Sodium Ascorbate solution to the azide/alkyne mixture. prep1->react1 prep2 Prepare fresh stock solution of Sodium Ascorbate (0.2-1.0 eq). prep2->react1 prep3 Prepare stock solution of CuSO₄·5H₂O (0.1-0.5 eq). react2 Add CuSO₄ solution to initiate the reaction. prep3->react2 react1->react2 react3 Stir at room temperature. Monitor by TLC or LC-MS. react2->react3 workup1 Quench the reaction (e.g., with EDTA solution). react3->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: General workflow for a CuAAC reaction.

Causality Behind Experimental Choices:

  • Solvent: A mixture of t-butanol and water is commonly used to dissolve both polar and nonpolar reactants.

  • Sodium Ascorbate: This is a crucial reducing agent that converts Cu(II) to the active Cu(I) catalytic species in situ.[10] A fresh solution is recommended as it can degrade over time.

  • Copper Source: Copper(II) sulfate is often used as a precursor to the active Cu(I) catalyst due to its stability and low cost.[11]

  • Equivalents: A slight excess of the alkyne can be used to ensure complete consumption of the azide, which may be the more valuable reagent. The amounts of catalyst and reducing agent should be optimized for each specific reaction to ensure efficient conversion while minimizing side reactions.

  • Quenching: The addition of a chelating agent like EDTA sequesters the copper catalyst, stopping the reaction and preventing potential side reactions during work-up.

Trustworthiness: A Self-Validating System

The described CuAAC protocol incorporates a self-validating system through in-process monitoring.

  • Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential to track the consumption of starting materials and the formation of the triazole product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

  • Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity. This validates the success of the reaction and ensures the reliability of any downstream applications.

Conclusion

The choice between this compound and propargyl amide is not merely a matter of structural isomerism but a critical decision that impacts reaction kinetics and synthetic strategy. Propargyl amide, with its electronically unperturbed alkyne, generally exhibits superior performance in the widely used CuAAC reaction. This compound, as an ynamide, possesses unique electronic properties that can be advantageous in other transformations, though its application in standard click chemistry might be less straightforward. By understanding the fundamental principles of their reactivity and employing robust, well-validated experimental protocols, researchers can effectively harness the power of these versatile building blocks in their scientific pursuits.

References

  • Fındık, V., Varinca, B. T., Degirmenci, I., & Erdem, S. S. (2021). Insight into the Thiol-yne Kinetics via a Computational Approach. The Journal of Physical Chemistry A, 125(17), 3556–3568. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9879–9883. [Link]

  • Cavaleri, J. J. (2015). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. In ResearchGate. [Link]

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  • Barreiro, E. J., & Fraga, C. A. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]

  • ResearchGate. (n.d.). Synthesis of propargyl amides using CAL-B. Retrieved February 5, 2026, from [Link]

  • Wender, P. A., Gamber, G. G., Hubbard, R. D., & Zhang, L. (2002). Electronic and Steric Control of Regioselectivities in Rh(I)-Catalyzed (5 + 2) Cycloadditions: Experiment and Theory. Journal of the American Chemical Society, 124(12), 2876–2877. [Link]

  • Wikipedia. (n.d.). Thiol-yne reaction. Retrieved February 5, 2026, from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]

  • Kislukhin, A. A., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 15(5), 249–253. [Link]

  • Iftikhar, R., Mazhar, A., Iqbal, M. S., Khand, F. Z., Askary, S. H., & Sibtain, H. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 13(16), 10695–10729. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Alkyne-Tagged Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein adducts are paramount to understanding drug efficacy, toxicity, and off-target effects. The introduction of alkyne tags as a bioorthogonal handle has revolutionized our ability to enrich and analyze these modified proteins. However, the subsequent validation by mass spectrometry (MS) is a critical step that dictates the reliability and depth of the insights gained.

This guide provides an in-depth comparison of the predominant MS-based workflows for validating alkyne-tagged protein adducts. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, empowering you to select and optimize the approach best suited for your research objectives.

The Central Role of Bioorthogonal Chemistry

At the heart of this methodology lies bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes.[1] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] This reaction forms a stable triazole linkage between the alkyne-tagged protein and an azide-functionalized reporter tag, such as biotin for enrichment or a fluorescent dye for imaging.[2][4][5] The high specificity and efficiency of this reaction are fundamental to the success of subsequent MS analysis.[3][6]

Navigating the Proteomics Landscape: Bottom-Up vs. Top-Down Analysis

The initial and most critical decision in your experimental design is the choice between two fundamental proteomic strategies: bottom-up and top-down analysis.[7] Each approach offers distinct advantages and disadvantages in the context of adduct validation.

Bottom-Up Proteomics: The Workhorse of Adduct Identification

The most common strategy for identifying protein adducts is the "bottom-up" approach.[8] In this workflow, the enriched, alkyne-tagged proteins are enzymatically digested, typically with trypsin, into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

Advantages:

  • High Sensitivity and Throughput: Bottom-up proteomics is a mature and robust technique capable of identifying a large number of proteins from complex mixtures.

  • Precise Modification Site Localization: By analyzing the fragmentation pattern of modified peptides, it is often possible to pinpoint the exact amino acid residue that has been adducted.

Disadvantages:

  • Incomplete Sequence Coverage: Not all peptides from a protein are readily detectable by MS, which can lead to the adducted peptide being missed.

  • Loss of "Proteoform" Information: The process of digestion severs the connection between the modification and other potential post-translational modifications (PTMs) on the same protein, obscuring the complete picture of the protein's state.[7][9]

Top-Down Proteomics: A Holistic View of Protein Adducts

In contrast, "top-down" proteomics analyzes intact proteins without prior digestion.[7][10] This approach provides a complete view of the modified protein, including the mass shift caused by the adduct and any other co-existing PTMs.

Advantages:

  • Complete Proteoform Characterization: Provides the exact mass of the intact protein, revealing the combination of all modifications present.[7][9]

  • Direct Observation of Adduct Stoichiometry: It is possible to determine the number of adducts per protein molecule.

Disadvantages:

  • Lower Throughput and Sensitivity: Top-down analysis is technically more challenging and generally less sensitive than bottom-up approaches, especially for large proteins and complex mixtures.

  • Challenges in Fragmentation and Data Analysis: Fragmenting large, intact proteins effectively to localize the modification site can be difficult.

The Crucial Step: Enrichment of Alkyne-Tagged Proteins

Due to the often low abundance of protein adducts, enrichment is a critical step to enhance their detection by mass spectrometry.[8][11] The most common method leverages the highly specific interaction between biotin and streptavidin. After the "click" reaction of an azide-biotin tag to the alkyne-tagged protein, the biotinylated proteins can be captured on streptavidin-coated beads.

Comparative Enrichment Strategies: Protein vs. Peptide Level

A key decision in the enrichment workflow is whether to perform the click chemistry and subsequent enrichment at the protein or peptide level.

  • Protein-Level Enrichment: The click reaction and biotin-streptavidin pulldown are performed on intact proteins. This approach is generally preferred as it can reduce background noise and improve the identification of low-abundance cross-linked peptides.[12]

  • Peptide-Level Enrichment: Proteins are first digested into peptides, and then the alkyne-tagged peptides are subjected to the click reaction and enrichment.

FeatureProtein-Level EnrichmentPeptide-Level Enrichment
Efficiency Generally higher, leading to more identified cross-linked peptides.[12]Can be less efficient due to the smaller size and potentially altered reactivity of peptides.
Background Lower non-specific binding, as the washing steps can be more stringent.Higher potential for non-specific binding of unenriched peptides.
Complexity Simpler workflow prior to digestion.Adds a chemical reaction step to the peptide mixture, which can introduce variability.

Experimental Workflows: A Step-by-Step Comparison

To provide a practical understanding, we present detailed protocols for both bottom-up and top-down validation of alkyne-tagged protein adducts.

Workflow 1: Bottom-Up Analysis with Protein-Level Enrichment

This is the most widely adopted workflow for identifying protein adducts and their sites of modification.

BottomUp_Workflow cluster_cell In Vitro / In Vivo System cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A 1. Labeling: Treat with Alkyne-tagged Small Molecule B 2. Lysis & Proteome Extraction A->B C 3. Click Chemistry: React with Azide-Biotin B->C D 4. Enrichment: Streptavidin Affinity Purification C->D E 5. On-Bead Digestion: Trypsin D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Data Analysis: Database Search & PTM Identification F->G

Caption: Bottom-Up Proteomics Workflow for Alkyne-Tagged Adducts.

Protocol:

  • Metabolic Labeling/Chemical Treatment: Expose cells or organisms to the alkyne-tagged compound of interest.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Click Chemistry: To the protein lysate, add the azide-biotin tag, a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate). Incubate to allow the click reaction to proceed.

  • Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.

  • Elution and Desalting: Elute the peptides from the beads and desalt them using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Search the acquired MS/MS data against a protein database to identify the adducted proteins and the specific sites of modification. Specialized software can be used to search for the specific mass shift corresponding to the adduct.[13][14]

Workflow 2: Top-Down Analysis with Protein-Level Enrichment

This workflow is ideal for characterizing the complete proteoform of the adducted protein.

TopDown_Workflow cluster_cell In Vitro / In Vivo System cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A 1. Labeling: Treat with Alkyne-tagged Small Molecule B 2. Lysis & Proteome Extraction A->B C 3. Click Chemistry: React with Azide-Biotin B->C D 4. Enrichment: Streptavidin Affinity Purification C->D E 5. Elution of Intact Proteins D->E F 6. LC-MS Analysis of Intact Proteins E->F G 7. Data Analysis: Deconvolution & Proteoform Identification F->G

Caption: Top-Down Proteomics Workflow for Alkyne-Tagged Adducts.

Protocol:

  • Metabolic Labeling/Chemical Treatment: As in the bottom-up workflow.

  • Cell Lysis and Protein Extraction: As in the bottom-up workflow.

  • Click Chemistry: As in the bottom-up workflow.

  • Enrichment: As in the bottom-up workflow.

  • Washing: As in the bottom-up workflow.

  • Elution: Elute the intact proteins from the streptavidin beads using a competitive elution buffer (e.g., excess free biotin) or denaturing conditions.

  • Sample Cleanup: Perform buffer exchange or precipitation to remove interfering substances.

  • LC-MS Analysis: Analyze the intact proteins by LC-MS, often using a high-resolution mass spectrometer such as an Orbitrap or FT-ICR.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact protein masses and identify the adducted proteoforms.

Targeted vs. Untargeted Proteomics: Tailoring Your Analysis

Within both bottom-up and top-down approaches, you can further refine your analysis by choosing between targeted and untargeted strategies.[15][16][17]

  • Untargeted (Discovery) Proteomics: Aims to identify and quantify as many adducted proteins as possible in a sample.[15] This is ideal for initial studies to identify the targets of a new compound.

  • Targeted Proteomics: Focuses on the precise quantification of a predefined set of adducted proteins or peptides.[9][15] This approach offers higher sensitivity and reproducibility and is well-suited for validating initial findings or for use in clinical diagnostic assays.[15]

ApproachGoalBest ForKey MS Techniques
Untargeted Comprehensive identificationBiomarker discovery, initial target identificationData-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA)
Targeted Precise quantificationBiomarker validation, clinical assays, pharmacodynamic studiesMultiple Reaction Monitoring (MRM), Parallel Reaction Monitoring (PRM)

Data Interpretation: Navigating the Complexities

The final, and arguably most challenging, step is the analysis and interpretation of the mass spectrometry data. Key considerations include:

  • Adduct Mass Shift: The covalent modification will result in a characteristic mass shift in the peptide or protein. This needs to be accounted for in the database search.

  • Specialized Search Algorithms: Several software tools are available that are specifically designed to identify xenobiotic-protein adducts with unknown masses.[13][14]

  • Validation of Hits: Putative hits should be validated by manual inspection of the MS/MS spectra and, if possible, through orthogonal methods.

Conclusion: A Multi-Faceted Approach to Validation

The validation of alkyne-tagged protein adducts by mass spectrometry is not a one-size-fits-all process. The optimal strategy depends on the specific research question, the nature of the adduct, and the available instrumentation. For broad, discovery-phase studies aimed at identifying novel targets, a bottom-up, untargeted approach is often the most effective starting point. For in-depth characterization of a specific adducted protein and its various proteoforms, a top-down approach is invaluable. By understanding the principles and practicalities of each workflow, researchers can confidently design and execute experiments that yield high-quality, reproducible data, ultimately accelerating the pace of drug discovery and our understanding of cellular processes.

References

  • Rocchi, S., & Caron, J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2019. [Link]

  • Tabb, D. (2022). Challenges for Top-Down Identification of Proteoforms. YouTube. [Link]

  • Wang, F., et al. (2022). Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Communications Biology, 5(1), 1-12. [Link]

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  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]

  • Sinitcyn, P., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

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  • Sinitcyn, P., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3437-3444. [Link]

  • Richards, A. L., et al. (2022). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4874-4883. [Link]

  • Tran, N. H., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 1-13. [Link]

  • Richards, A. L., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4874-4883. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Parker, C. G., & Pratt, M. R. (2014). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 21(1), 105-121. [Link]

  • Li, S., et al. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society, 138(42), 13997-14004. [Link]

  • MtoZ Biolabs. (n.d.). What Is the Difference between Targeted and Untargeted Proteomics. MtoZ Biolabs. [Link]

  • Mishhra, S., & Toghi Eshghi, S. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100030. [Link]

  • Parker, C. G., & Pratt, M. R. (2017). Photoaffinity labeling in target- and binding-site identification. Trends in Biochemical Sciences, 42(2), 136-151. [Link]

  • Spradlin, J. N., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 684-702. [Link]

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A Senior Application Scientist's Guide to the ¹H NMR Characterization of Pent-4-ynamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pent-4-ynamide derivatives are valuable synthetic intermediates, prized for the dual reactivity of their terminal alkyne and amide functionalities.[1] These motifs are frequently incorporated into complex molecules in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral features of this compound derivatives, offering a comparative framework and field-proven insights for researchers, scientists, and drug development professionals.

The ¹H NMR Fingerprint of the this compound Scaffold

The unique electronic environment of the this compound core gives rise to a characteristic set of signals in the ¹H NMR spectrum. Understanding the origin of these signals is key to unambiguous characterization. The C-N bond of an amide exhibits partial double bond character due to resonance, which can lead to restricted rotation and, in some cases, the observation of rotamers.[2]

The key proton environments to consider are:

  • H-5: The terminal alkyne proton.

  • H-3: The propargylic methylene protons.

  • H-2: The methylene protons alpha to the carbonyl group.

  • N-H: The amide proton (for secondary amides).

  • N-R: Protons on the amide substituent.

dot graph { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Define nodes for the structure C1 [label="O", pos="0.5,0.5!"]; C2 [label="C", pos="0,-0.2!"]; C3 [label="N", pos="-1,-0.2!"]; H_N [label="H", pos="-1.3,0.3!"]; R [label="R", pos="-1.5,-0.8!"]; C4 [label="C", pos="1,-0.8!"]; H_2a [label="H", pos="0.7,-1.4!"]; H_2b [label="H", pos="1.7,-1.2!"]; C5 [label="C", pos="2,-0.2!"]; H_3a [label="H", pos="1.7,0.4!"]; H_3b [label="H", pos="2.7,0.2!"]; C6 [label="C", pos="3,-0.8!"]; C7 [label="C", pos="4,-1.4!"]; H_5 [label="H", pos="4.6,-1.7!"];

// Define nodes for labels label_H5 [label="H-5 (Terminal Alkyne)\nδ ≈ 1.9-2.5 ppm (t)", pos="5,-2.5!", fontcolor="#EA4335"]; label_H3 [label="H-3 (Propargylic)\nδ ≈ 2.4-2.6 ppm (dt)", pos="2.5,1.2!", fontcolor="#34A853"]; label_H2 [label="H-2 (α-Carbonyl)\nδ ≈ 2.2-2.4 ppm (t)", pos="1,-2.2!", fontcolor="#4285F4"]; label_NH [label="N-H (Amide)\nδ ≈ 5.5-8.5 ppm (br s)", pos="-2.5,0.8!", fontcolor="#FBBC05"];

// Draw bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- H_N; C3 -- R; C2 -- C4; C4 -- H_2a; C4 -- H_2b; C4 -- C5; C5 -- H_3a; C5 -- H_3b; C5 -- C6; C6 -- C7 [style=triple]; C7 -- H_5;

// Draw arrows to labels H_5 -> label_H5 [color="#EA4335"]; C5 -> label_H3 [color="#34A853"]; C4 -> label_H2 [color="#4285F4"]; H_N -> label_NH [color="#FBBC05"]; } Figure 1. General structure of a this compound derivative with key ¹H NMR assignments.

The proton attached to the sp-hybridized carbon of a terminal alkyne is surprisingly shielded compared to vinylic or aromatic protons.[3] This shielding arises from the magnetic anisotropy of the triple bond. When the molecule is oriented perpendicular to the applied magnetic field, the circulation of π-electrons induces a magnetic field that opposes the applied field at the location of the acetylenic proton.[4]

  • Chemical Shift (δ): Typically observed in the range of 1.9 – 2.5 ppm .

  • Multiplicity: This proton exhibits long-range coupling (⁴J) with the two propargylic protons (H-3), resulting in a triplet (t) . The coupling constant (⁴J_H5,H3) is small, usually around 2.5 – 3.0 Hz .

These protons are adjacent to the sp-hybridized carbon and experience deshielding from the triple bond.

  • Chemical Shift (δ): Found in the region of 2.4 – 2.6 ppm .

  • Multiplicity: The H-3 protons are coupled to both the H-2 methylene protons (³J) and the terminal H-5 proton (⁴J). This results in a more complex splitting pattern, often appearing as a doublet of triplets (dt) or a quartet if the coupling constants are similar. The three-bond coupling to H-2 (³J_H3,H2) is typically around 6.0 – 7.5 Hz .

These protons are deshielded by the electron-withdrawing effect of the adjacent amide carbonyl group.

  • Chemical Shift (δ): Typically resonate at 2.2 – 2.4 ppm .

  • Multiplicity: They are coupled to the H-3 methylene protons, appearing as a triplet (t) with a coupling constant (³J_H2,H3) of approximately 6.0 – 7.5 Hz .

The chemical shift of the amide proton is highly variable and sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[5] Its signal is often broad.

  • Chemical Shift (δ): Can range widely from 5.5 – 8.5 ppm . In many deuterated solvents like CDCl₃, the signal is a broad singlet.

  • Multiplicity: Typically a broad singlet (br s) . If coupled to protons on an adjacent carbon (on the R group), it may appear as a triplet, but this is often broadened.

Comparative Analysis: The Influence of N-Substituents

The nature of the substituent (R-group) on the amide nitrogen significantly influences the chemical shifts of nearby protons, particularly those on the substituent itself. By comparing the spectra of different derivatives, we can establish clear structure-spectra correlations.

Proton EnvironmentTypical Chemical Shift (δ, ppm)Typical MultiplicityTypical Coupling Constant (J, Hz)Notes
H-5 (≡C-H) 1.9 – 2.5Triplet (t)⁴J ≈ 2.5 – 3.0Shielded due to magnetic anisotropy of the alkyne.
H-3 (-CH₂-C≡) 2.4 – 2.6Doublet of Triplets (dt)³J ≈ 6.0 – 7.5; ⁴J ≈ 2.5 – 3.0Coupling to both H-2 and H-5 protons.
H-2 (-CH₂-C=O) 2.2 – 2.4Triplet (t)³J ≈ 6.0 – 7.5Deshielded by the adjacent carbonyl group.
N-H 5.5 – 8.5Broad Singlet (br s)N/AHighly variable; depends on H-bonding.
N-CH₂-Ph ~ 4.4Singlet (s) or Doublet (d)³J ≈ 5.0 - 6.0 (if coupled to N-H)For N-benzyl derivatives, deshielded by the nitrogen and aromatic ring.[6][7]
Aromatic (Ar-H) 7.2 – 7.4Multiplet (m)N/AFor N-aryl or N-benzyl derivatives.

Field Insight: When analyzing an unknown this compound derivative, the region between 1.9 and 2.6 ppm is diagnostic. The presence of three distinct multiplets—a triplet, a doublet of triplets, and another triplet—is a strong indicator of the pent-4-enoyl core. The integration of these signals should correspond to a 1:2:2 ratio for H-5, H-3, and H-2, respectively.

Standard Operating Protocol: Acquiring High-Quality ¹H NMR Data

Trustworthy data is the bedrock of accurate characterization. This protocol outlines a self-validating system for acquiring publication-quality ¹H NMR spectra of this compound derivatives.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample & lock on CDCl3 prep3->acq1 acq2 Tune & Shim (Automated or Manual) acq1->acq2 acq3 Acquire Spectrum (NS=16, SW=20 ppm) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate & Pick Peaks proc4->proc5

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample concentration is crucial for good signal-to-noise without causing line broadening. CDCl₃ is a good first-choice solvent as it is relatively non-polar and dissolves most organic compounds. TMS provides a universal reference point (δ 0.00 ppm).[8]

    • Step 1: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

    • Step 2: Add approximately 0.6 mL of CDCl₃ containing TMS. Agitate gently to ensure complete dissolution.

    • Step 3: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):

    • Rationale: Locking and shimming are critical for field stability and homogeneity, which ensures sharp, well-resolved peaks. A sufficient spectral width ensures all signals are captured.

    • Step 1 (Lock & Shim): Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

    • Step 2 (Acquisition Parameters):

      • Pulse Program: Standard 1-pulse ('zg30').

      • Number of Scans (NS): 16 (increase if sample is dilute).

      • Spectral Width (SW): 20 ppm (centered around 5-6 ppm).

      • Acquisition Time (AQ): ~2-3 seconds.

      • Relaxation Delay (D1): 2 seconds.

    • Step 3 (Acquire): Start the acquisition.

  • Data Processing:

    • Rationale: Standard processing steps convert the raw free induction decay (FID) into an interpretable spectrum. Accurate phasing and baseline correction are essential for correct integration.[9]

    • Step 1: Apply Fourier transformation to the FID.

    • Step 2: Perform zero-order and first-order phase correction manually to ensure all peaks are in a pure absorption mode.

    • Step 3: Apply a baseline correction algorithm.

    • Step 4: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Step 5: Integrate all signals and pick peaks, noting the chemical shift (δ), multiplicity, and coupling constants (J). The coupling constant is measured as the distance between the split sub-peaks in Hertz (Hz).[10]

Conclusion

The ¹H NMR spectrum of a this compound derivative is rich with information. By systematically analyzing the characteristic chemical shifts, multiplicities, and coupling constants of the alkyne and methylene protons, a researcher can confidently confirm the molecular structure. This guide provides a robust framework for this analysis, blending foundational NMR principles with practical, field-tested protocols. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for publication and critical decision-making in any research and development setting.

References

  • ResearchGate. 1H NMR Characteristics for the Compounds Synthesized. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • OpenOChem Learn. Alkynes. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • University Chemistry. 1H NMR Spectrum of Amide Compounds. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of the representative polyamides; (a) PA-1 and (b) PA-4. Available from: [Link]

  • Academia.edu. Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Available from: [Link]

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • PMC. Ynamide Coupling Reagents: Origin and Advances. Available from: [Link]

  • PMC. Copper-catalyzed radical trans-selective hydroboration of ynamides with N-heterocyclic carbene boranes. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Hetarchive. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • LookChem. N-benzyl-N-methylthis compound. Available from: [Link]

  • University of Missouri-St. Louis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • Royal Society of Chemistry. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles. Available from: [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Available from: [Link]

  • University of Bradford. Synthesis of sulfonamide-based ynamides and ynamines in water. Available from: [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. Available from: [Link]

  • Organic Syntheses. Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Available from: [Link]

Sources

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